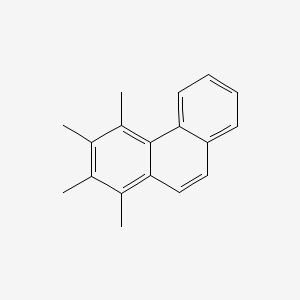
1,2,3,4-Tetramethylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetramethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 It is a derivative of phenanthrene, characterized by the presence of four methyl groups attached to the phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions on the phenanthrene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetramethylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Nitro- or halogen-substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetramethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs) and their reactivity.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1,2,3,4-Tetramethylphenanthrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Pathways involved may include oxidative stress response and metabolic activation.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound, lacking the methyl groups.
1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with phenyl groups instead of methyl groups.
1,2,3,4-Tetrahydrophenanthrene: A hydrogenated derivative of phenanthrene.
Uniqueness: 1,2,3,4-Tetramethylphenanthrene is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and physical properties compared to other phenanthrene derivatives.
Eigenschaften
CAS-Nummer |
4466-77-7 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1,2,3,4-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-11-12(2)14(4)18-16(13(11)3)10-9-15-7-5-6-8-17(15)18/h5-10H,1-4H3 |
InChI-Schlüssel |
OGWJPJREDQYLQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)C=CC3=CC=CC=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


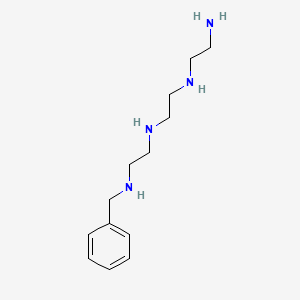
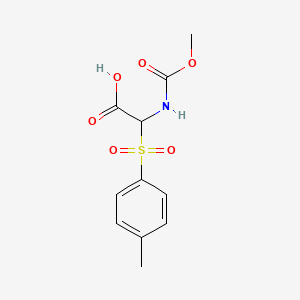
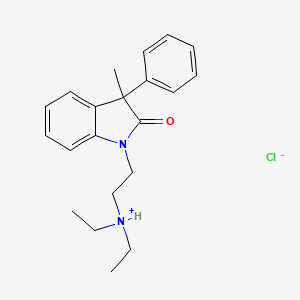

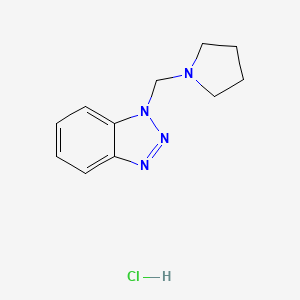
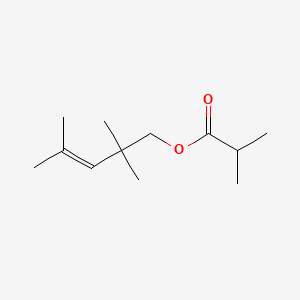
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)

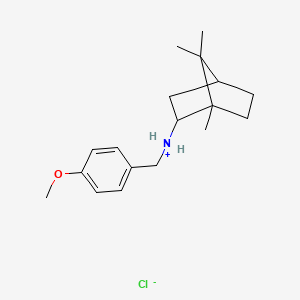
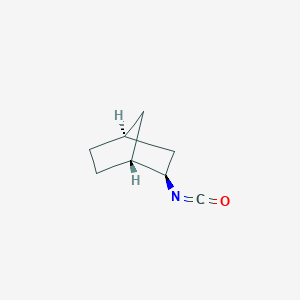
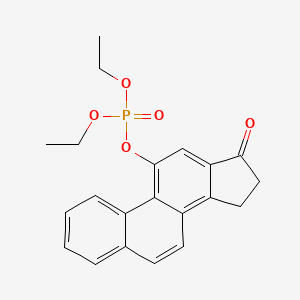
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
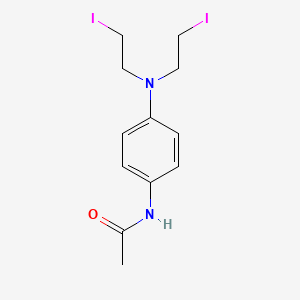
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
